Ajmaline Ajmaline Aritmina is a natural product found in Rauvolfia yunnanensis, Rauvolfia cubana, and other organisms with data available.
An alkaloid found in the root of RAUWOLFIA SERPENTINA, among other plant sources. It is a class 1-A antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials.
Brand Name: Vulcanchem
CAS No.: 4360-12-7
VCID: VC21331806
InChI: InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1
SMILES: CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol

Ajmaline

CAS No.: 4360-12-7

Cat. No.: VC21331806

Molecular Formula: C20H26N2O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Ajmaline - 4360-12-7

CAS No. 4360-12-7
Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
IUPAC Name (9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Standard InChI InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1
Standard InChI Key CJDRUOGAGYHKKD-IWMNNKGHSA-N
Isomeric SMILES CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O
SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Canonical SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Melting Point 206 °C

Chemical Properties and Structure

Ajmaline, systematically named Ajmalan-17,21-diol, possesses a complex molecular structure characteristic of indole alkaloids. Its chemical formula is C₂₀H₂₆N₂O₂, with a molecular weight of 326.43 daltons. The percentage composition by element is carbon (73.59%), hydrogen (8.03%), nitrogen (8.58%), and oxygen (9.80%) .

Physically, ajmaline appears as pale amber, solvated, tetragonal prismatic crystals when crystallized from methanol. Its hydrochloride salt forms hexagonal bipyramidal crystals from water, with a melting point of 140°C and specific optical rotation ([α]D18) of +96.6°. The solubility profile indicates that one gram of ajmaline hydrochloride dissolves in approximately 40 ml of water .

Table 1: Chemical and Physical Properties of Ajmaline

PropertyValue
Systematic NameAjmalan-17,21-diol
CAS Registry Number4360-12-7
Molecular FormulaC₂₀H₂₆N₂O₂
Molecular Weight326.43 daltons
Elemental CompositionC: 73.59%, H: 8.03%, N: 8.58%, O: 9.80%
Physical AppearancePale amber tetragonal prismatic crystals (from methanol)
Melting Point (hydrochloride salt)140°C
Optical Rotation (hydrochloride salt)[α]D18 +96.6°
Water Solubility (hydrochloride salt)1g in 40ml water

Natural Sources and Historical Context

Ajmaline is naturally derived from the roots of Rauwolfia serpentina (L.) Benth. (also known as Ophioxylon serpentinum L.), a plant belonging to the Apocynaceae family . This plant, native to the Indian subcontinent and Southeast Asia, has a long history of use in traditional Ayurvedic medicine for various ailments, particularly those related to hypertension and mental disorders.

The isolation of ajmaline was first reported in the 1930s by S. Siddiqui and R. H. Siddiqui, as documented in the Journal of the Indian Chemical Society. Additional studies on its isolation were conducted by L. van Itallie and A. J. Steenhauer, published in Archive der Pharmazie in 1932. The structural elucidation was later accomplished by A. Chatterjee and S. Bose .

The transition of ajmaline from traditional medicine to modern pharmacology represents a significant development in the understanding of natural products and their potential therapeutic applications. This historical progression highlights the continued relevance of natural product chemistry in advancing medical science.

Pharmacological Mechanisms

The pharmacological profile of ajmaline is notably complex, with actions extending across multiple ion channels and cellular systems. Contrary to the common misconception that ajmaline acts exclusively as a sodium channel blocker, contemporary research has established that it exerts effects on potassium and calcium currents, as well as on mitochondrial function and metabolic pathways .

Effects on Sodium Channels

Ajmaline interacts with voltage-gated sodium channels, reducing the sodium current (INa) in cardiac myocytes. This inhibition results in decreased rate of rise during the depolarization phase and reduced amplitude of the action potential. The compound acts on multiple receptor sites on voltage-gated sodium channels, including the positively charged S4 voltage-sensing segment .

Effects on Potassium Channels

Research has demonstrated that ajmaline inhibits several potassium channel subtypes, including:

  • Human ether-a-go-go related gene (HERG) potassium channels in the open state, likely binding at aromatic residues Tyr-652 and Phe-656 in the channel pore cavity

  • Cardiac KV1.5 and KV4.3 channels, responsible for cardiac IKur and Ito currents

  • Glibenclamide-sensitive potassium channels

  • Inwardly rectifying potassium current (IK1)

  • Delayed rectifier potassium current (IK)

Notably, ajmaline appears to be an open-channel inhibitor for many potassium channels, with its inhibitory effect being more pronounced at higher frequencies for HERG channels .

Mitochondrial Effects

Ajmaline has been observed to inhibit potassium outflow from rat liver mitochondria, suggesting potential effects on mitochondrial function. This aspect of ajmaline's pharmacology may have implications for cellular energetics and metabolism, particularly in cardiac tissue .

Clinical Applications

Diagnostic Applications in Brugada Syndrome

The primary clinical application of ajmaline is in the diagnosis of Brugada Syndrome (BrS). BrS is characterized by a specific electrocardiogram pattern associated with an increased risk of sudden cardiac death. Ajmaline provocation testing is used to unmask this pattern in suspected cases, making it an essential diagnostic tool in clinical cardiology .

The diagnostic protocol typically involves the intravenous administration of ajmaline under controlled conditions, with continuous electrocardiographic monitoring. A positive test is indicated by the development of the characteristic type-1 Brugada pattern, featuring coved ST-segment elevation in the right precordial leads .

Therapeutic Applications

Trade NameManufacturer
AritminaAltana
GilurytmalSolvay
RitmosSanofi-Synthelabo
TachmalinAWD

Ajmaline and Brugada Syndrome

The relationship between ajmaline and Brugada Syndrome represents a complex interplay of pharmacology, genetics, and clinical manifestations. BrS is defined, at its core, as a particular response to provocative agents such as ajmaline, making the understanding of ajmaline's mechanisms fundamental to comprehending the syndrome itself .

Genetic Considerations

While sodium channel gene mutations, particularly in the SCN5A gene, have been a focus of BrS research, pathogenic rare variants in SCN5A are identified in only 20-30% of cases. Recent data suggests that SCN5A variants may be prognostic rather than diagnostic, associated with a more severe phenotype rather than being the sole determinant of the condition .

The misconception that ajmaline exclusively influences sodium currents has potentially limited the scope of genetic investigations. Given ajmaline's demonstrated effects on potassium and calcium channels, as well as mitochondrial and metabolic pathways, genes encoding proteins involved in these systems may also be relevant to BrS pathophysiology .

Electrocardiographic Changes

Ajmaline administration in BrS patients results in characteristic electrocardiographic alterations, including:

  • Prolongation of QRS duration

  • Elevation of ST segments in right precordial leads

  • Changes in QRS area

  • Alterations in right ventricular outflow tract activation time (RVOT-AT) and repolarization time (RVOT-RT)

Research utilizing electrocardiographic imaging (ECGI) has provided insights into the electrophysiological changes induced by ajmaline, particularly in the right ventricular outflow tract, which is a region of interest in BrS pathophysiology .

Table 3: Key ECG Parameter Changes After Ajmaline Administration in BrS Diagnosis

ECG ParameterChange After AjmalineDiagnostic Significance
QRS DurationIncreasedIndependent predictor of definite BrS
Anterior Lead ST Segment AmplitudeElevatedKey component of type-1 BrS pattern
QRS AreaAlteredContributes to BrS diagnosis
RVOT Activation TimeProlongedAssociated with BrS substrate
RVOT Repolarization TimeProlongedAssociated with BrS substrate

Metabolism and Pharmacokinetics

The metabolism of ajmaline is notably complex, involving multiple pathways and exhibiting significant variability between individuals. This complexity contributes to the observed variability in response to ajmaline provocation testing and has implications for test interpretation .

The metabolic pathways of ajmaline include:

  • Mono- and di-hydroxylation of the benzene ring with subsequent O-methylation

  • Reduction of the C-21

  • Oxidation of both C-17 and C-21-hydroxyl function

  • N-oxidation

Factors contributing to variability in ajmaline metabolism include:

  • Differences in liver metabolism

  • Variations in kidney metabolism

  • Variations in plasma protein binding

  • Variability in the expression of ajmaline-metabolizing enzymes

Effects on Ion Channels

Detailed Mechanisms on Sodium Channels

Plant alkaloids, including ajmaline, interact with at least six receptor sites on voltage-gated sodium channels. In amphibian skeletal muscle fibers, ajmaline appears to act on the positively charged S4 voltage-sensing segment of sodium channels. The resulting inhibition of sodium current leads to a decreased rate of rise during the depolarization phase and reduced action potential amplitude .

Interactions with Potassium Channels

Ajmaline's effects on potassium channels are diverse and complex. The compound inhibits HERG potassium channels in the open state, with stronger inhibition observed at higher frequencies. It acts as an open channel inhibitor of cardiac KV1.5 and KV4.3 channels at therapeutic concentrations. Additionally, it blocks glibenclamide-sensitive potassium channels in a concentration-dependent manner .

In rat right ventricular myocytes, ajmaline blocks the transient outward potassium current (Ito) when the channel is in the open state, with fast recovery from the block at resting voltage. This inhibition of Ito is responsible for action potential prolongation following ajmaline administration .

Calcium Channel Modulation

In isolated guinea pig ventricular cardiomyocytes, ajmaline suppresses calcium currents in a dose-dependent manner. This suppression occurs without affecting the steady-state inactivation kinetics or the voltage dependency of the current-voltage relationship. The combined effects on sodium and calcium channels may be particularly relevant to the unmasking of the Brugada pattern, as suggested by studies using canine right ventricular wedge preparations .

Table 4: Effects of Ajmaline on Different Ion Channels

Channel TypeEffect of AjmalineFunctional Consequence
Voltage-gated Na+ channelsInhibition via multiple receptor sitesDecreased rate of rise and amplitude of action potential
HERG K+ channelsInhibition in open stateAltered repolarization dynamics
KV1.5 and KV4.3 channelsOpen channel inhibitionReduced IKur and Ito currents
Glibenclamide-sensitive K+ channelsConcentration-dependent blockAltered cellular excitability
Inwardly rectifying K+ channels (IK1)SuppressionModified resting membrane potential
Delayed rectifier K+ channels (IK)Decreased currentProlonged repolarization
Voltage-gated Ca2+ channelsDose-dependent suppressionAltered calcium handling and excitation-contraction coupling

Beyond its electrophysiological effects, ajmaline influences cardiac mechanical function, suggesting implications for excitation-contraction coupling. In Brugada Syndrome patients, ajmaline administration results in decreased right ventricular ejection fraction and reduced minimum principal strain in the right ventricular outflow tract and right ventricular anterior wall .

These observations have prompted suggestions that electromechanical coupling in BrS, including calcium handling and sarcomeric alterations, warrants further investigation. Reduced intracellular calcium, potentially resulting in diminished force production, has been proposed as a possible mechanism in BrS .

Additionally, the administration of pharmaceuticals that act on outer cell membrane receptors can induce signaling changes within the cell, suggesting that ajmaline's effects may extend beyond direct ion channel modulation to include alterations in intracellular signaling cascades .

Research Applications and Clinical Trials

Recent research has employed ajmaline as a tool to investigate the pathophysiology of Brugada Syndrome and to refine diagnostic criteria. Clinical trials have been conducted to analyze the electrocardiographic response to ajmaline provocation in both healthy subjects and definite BrS patients, aiming to develop more accurate diagnostic scores .

One such study recruited healthy controls who underwent comprehensive cardiovascular screening followed by sodium channel blocker provocation with ajmaline. The study compared the ECG response in healthy controls with that in a definite BrS cohort to identify parameters that accurately predicted the diagnosis of definite BrS .

Electrocardiographic imaging (ECGI) has been utilized to analyze parameters before and after ajmaline infusion, providing insights into the electrophysiological substrate of BrS. These studies have investigated various parameters, including right ventricular outflow tract activation time (RVOT-AT), repolarization time (RVOT-RT), and activation-recovery interval (RVOT-ARI) .

Statistical analyses in these studies have employed methods such as univariate logistic regression, receiver operating characteristic curves, and bootstrapping for internal validation, contributing to the rigor of the findings .

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